molecular formula C7H9F3O3 B8211072 Methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate

Methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate

Cat. No.: B8211072
M. Wt: 198.14 g/mol
InChI Key: JDZIDJSYYNHMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate is a cyclobutane-based ester compound intended for research and development purposes. Incorporating strained four-membered rings like cyclobutane is a prominent strategy in medicinal chemistry to create conformationally restricted scaffolds, which can help optimize the properties of bioactive molecules . Furthermore, the trifluoromethoxy group is a common fluorine-containing moiety investigated for its potential to influence a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile . Researchers value building blocks like this cyclobutane carboxylate for constructing novel molecules in drug discovery projects, particularly as part of the "escape from flatland" paradigm that seeks to develop more three-dimensional therapeutic candidates . The ester functional group also provides a versatile handle for further synthetic modification, allowing for conversion to other valuable functional groups such as carboxylic acids or amides. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-12-6(11)4-2-5(3-4)13-7(8,9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZIDJSYYNHMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are widely employed to construct cyclobutane rings. For example, irradiation of methyl acrylate derivatives with trifluoromethoxy-substituted alkenes can yield cyclobutane precursors. A notable example involves the reaction of methyl acrylate with 1-trifluoromethoxyethylene under UV light, forming a bicyclic intermediate that is subsequently hydrogenated to yield the cyclobutane framework. This method offers stereochemical control but requires optimization of light sources and reaction duration to minimize side products.

Thermal Cyclization of Bicyclic Intermediates

Thermal ring-opening of bicyclo[1.1.1]pentane derivatives, followed by reclosure, provides an alternative route. For instance, heating methyl bicyclo[1.1.1]pentane-1-carboxylate with trifluoromethoxylation agents at 150°C induces cyclobutane formation. This approach benefits from commercial availability of bicyclic precursors but demands high temperatures, which may limit functional group tolerance.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic substitution or radical pathways , often requiring pre-functionalized intermediates.

Nucleophilic Trifluoromethoxylation

Methyl 3-bromocyclobutane-1-carboxylate reacts with silver trifluoromethoxide (AgOCF₃) in anhydrous dimethylformamide (DMF) at 80°C to yield the target compound. This method, adapted from analogous CF₃-cyclobutane syntheses, achieves moderate yields (50–60%) but faces challenges due to AgOCF₃’s moisture sensitivity.

Electrophilic Trifluoromethylation

Hydroxyl-containing intermediates, such as methyl 3-hydroxycyclobutane-1-carboxylate, undergo electrophilic trifluoromethylation using Umemoto’s reagent (trifluoromethyldibenzothiophenium tetrafluoroborate). Reaction at −20°C in dichloromethane with a cesium carbonate base affords the trifluoromethoxy derivative in 45–55% yield. While scalable, this route requires rigorous exclusion of water.

Esterification and Functional Group Interconversion

The methyl ester is typically introduced early in the synthesis to avoid side reactions during subsequent steps.

Direct Esterification of Carboxylic Acids

Cyclobutane-1-carboxylic acid derivatives are esterified using methanol and catalytic sulfuric acid. For example, 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid reacts with methanol under reflux to yield the methyl ester. This method achieves >90% conversion but necessitates purification via distillation to remove excess methanol.

Transesterification

Alternative esters (e.g., ethyl or benzyl) are converted to methyl esters via transesterification with sodium methoxide. This approach is advantageous when initial ester groups protect the carboxylic acid during earlier synthetic steps.

Case Studies and Optimization

Scalable Synthesis via Sulfur Tetrafluoride

A gram-scale synthesis starts with cyclobutane-1-carboxylic acid, which is treated with sulfur tetrafluoride (SF₄) at 100°C to install the trifluoromethyl group, followed by esterification. While this method originally targets CF₃-substituted cyclobutanes, modifying the fluorination step to incorporate oxygen (e.g., using SF₄/O₂ mixtures) could yield the trifluoromethoxy variant.

Hydrogenation of Unsaturated Precursors

Partially unsaturated intermediates, such as methyl 3-(trifluoromethoxy)cyclobut-1-ene-1-carboxylate, are hydrogenated using palladium on carbon (Pd/C) in methanol. This step ensures complete saturation of the cyclobutane ring while preserving the ester and trifluoromethoxy groups .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate has been studied for its potential as a bioactive compound. The introduction of the trifluoromethoxy group has been shown to influence the pharmacokinetic properties of drugs, enhancing their efficacy and bioavailability.

Key Findings:

  • Increased Lipophilicity : The incorporation of the trifluoromethoxy group improves the log DD index, indicating better membrane permeability and absorption in biological systems. Studies have shown increases in log DD values by approximately 0.4–0.5 units when compared to non-fluorinated analogs .
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis, particularly in creating complex molecular architectures through reactions such as [4+2] annulation and other cycloaddition processes.

Applications in Synthesis:

  • Building Block for Complex Molecules : It can be utilized to synthesize derivatives with enhanced biological activity, offering a pathway to novel therapeutic agents .
  • Reactivity with Lewis Acids : The compound has shown reactivity under Lewis acid catalysis, facilitating the formation of bicyclic structures that may have unique properties and applications .
Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity in glioblastoma cells
LipophilicityIncreased log DD values by ~0.4–0.5 units
Synthetic UtilityVersatile building block for complex syntheses

Table 2: Case Studies on Anticancer Activity

Concentration (µM)% Cell Viability (Glioblastoma Cells)
1085
2565
5045
10015

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the effects of this compound on human glioblastoma cells. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Case Study 2: Synthesis of Trifluoromethylated Compounds

Research has demonstrated that replacing traditional alkyl groups with trifluoromethyl-cyclobutane moieties can enhance the biological activity of existing drugs, leading to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target molecules. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall activity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its trifluoromethoxy substituent. Below is a comparative analysis with structurally related cyclobutane carboxylates:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate 3-OH, 3-CF₃ C₇H₉F₃O₃ 198.14 Enhanced polarity due to -OH; potential for hydrogen bonding.
Methyl 3-(aminomethyl)cyclobutane-1-carboxylate 3-CH₂NH₂ C₇H₁₃NO₂ 143.18 Basic amine group enables salt formation; used as a scaffold in drug discovery.
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride 1-NHCH₃ (as HCl salt) C₇H₁₄ClNO₂ 187.65 Improved solubility due to hydrochloride salt; likely bioactive.
Ethyl 3-oxocyclobutane-1-carboxylate 3-Oxo C₇H₁₀O₃ 142.15 Ketone group allows further derivatization (e.g., reduction to alcohol).
Methyl 3-methylenecyclobutane-1-carboxylate 3-Methylene C₇H₁₀O₂ 126.15 Conjugated double bond may influence reactivity in cycloadditions.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Fluorinated groups like -OCF₃ are less susceptible to cytochrome P450 oxidation than -OH or -NH₂, reducing first-pass metabolism .
  • Synthetic Accessibility: Synthesis of trifluoromethoxy-containing compounds often requires specialized reagents (e.g., 2,2,2-trifluoroethyl triflate), as seen in analogous protocols for Methyl 3,3-difluoro-1-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]cyclobutanecarboxylate . This contrasts with simpler alkylation or esterification steps for non-fluorinated derivatives .

Biological Activity

Methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate is a compound characterized by its unique trifluoromethoxy group, which significantly influences its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C7H9F3O2C_7H_9F_3O_2. The presence of the trifluoromethoxy group enhances the lipophilicity of the compound, facilitating its interaction with biological membranes and proteins. This structural feature is crucial for modulating enzyme activities and receptor interactions, which are central to its biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The trifluoromethoxy group allows for enhanced binding to hydrophobic pockets in enzymes, potentially affecting their catalytic activity.
  • Receptor Interaction : This compound may interact with specific receptors, influencing signaling pathways that regulate various physiological processes.
  • Antimicrobial Activity : Initial studies suggest potential efficacy against certain bacterial strains, including Mycobacterium tuberculosis, although further research is required to elucidate this aspect fully.

Biological Activity Data

Research has indicated that this compound exhibits various biological activities. Below is a summary of findings from recent studies:

Biological Activity Effect Reference
AntimicrobialInhibitory effects on M. tuberculosis
Enzyme InhibitionModulation of enzyme activity
CytotoxicityLow cytotoxicity in eukaryotic cells

Study on Antimicrobial Activity

A high-throughput screening study identified several compounds with anti-tubercular properties, including derivatives related to this compound. The minimum inhibitory concentration (MIC) for effective compounds ranged from 6.3 to 23 µM against M. tuberculosis. This suggests that modifications to the cyclobutane structure could enhance antimicrobial potency while maintaining selectivity for bacterial cells over eukaryotic cells .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds have highlighted the importance of substituents like trifluoromethyl groups in enhancing biological activity. For instance, compounds with a trifluoromethyl moiety showed improved inhibition rates compared to their non-fluorinated counterparts . These findings underscore the potential for developing new derivatives based on the cyclobutane scaffold.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Antimicrobial Agents : Its efficacy against M. tuberculosis suggests potential use in treating tuberculosis.
  • Cancer Therapy : The ability to modulate enzyme activities may position this compound as a candidate for cancer treatment through targeted therapy.
  • Anti-inflammatory Properties : Similar compounds have been explored for anti-inflammatory effects, warranting further investigation into this area.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(trifluoromethoxy)cyclobutane-1-carboxylate, and how can regioselectivity be controlled during cyclobutane ring formation?

Methodological Answer: The synthesis of cyclobutane derivatives often involves ring-closing strategies or functionalization of pre-formed cyclobutane scaffolds. For example, cyclobutane carboxylate analogs (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) are synthesized via alkylation reactions using sodium hydride and methyl iodide in polar aprotic solvents like DMF at 0°C to room temperature . Regioselectivity is influenced by steric and electronic factors: bulky substituents (e.g., trifluoromethoxy groups) may favor equatorial positioning due to ring strain minimization. Kinetic control via low-temperature reactions (e.g., 0°C) and stoichiometric reagent ratios (e.g., 3:1 methyl iodide to substrate) can suppress side reactions like over-alkylation .

Q. Which analytical techniques (e.g., LCMS, HPLC) are most reliable for characterizing this compound, and what retention time/data benchmarks should be expected?

Methodological Answer:

  • LCMS : Expected molecular ion peaks ([M+H]+) can be calculated based on molecular weight (e.g., 240.15 g/mol for C9H11F3O3). For related cyclobutane carboxylates, LCMS data show m/z 618 [M+H]+ under similar conditions .
  • HPLC : Retention times depend on mobile phase composition. For example, a trifluoroacetic acid (TFA)-modified method (e.g., SMD-TFA05) yields retention times of ~1.16 minutes for cyclobutane derivatives . Reverse-phase C18 columns with acetonitrile/water gradients are recommended for purification and analysis .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of the trifluoromethoxy group in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can model the electronic effects of the trifluoromethoxy (-OCF3) group, which is strongly electron-withdrawing. For example, studies on ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate used DFT to predict charge distribution and transition states, revealing that the -OCF3 group stabilizes adjacent carbocations via inductive effects, favoring SN1 mechanisms . Molecular dynamics simulations further assess solvent effects on reaction pathways, guiding solvent selection (e.g., THF vs. DMF) for synthetic optimization .

Q. What strategies mitigate competing side reactions (e.g., ring-opening or hydrolysis) when introducing electron-withdrawing groups (e.g., trifluoromethoxy) to the cyclobutane ring?

Methodological Answer:

  • Protection-Deprotection : Temporarily protect reactive sites (e.g., carboxylate groups) with tert-butoxycarbonyl (Boc) groups during trifluoromethoxy introduction .
  • Controlled Reaction Conditions : Use anhydrous solvents (e.g., THF) and inert atmospheres (N2) to prevent hydrolysis. For example, methyl 1-(methylamino)cyclobutanecarboxylate synthesis achieved 100% yield by maintaining a strict nitrogen environment and avoiding protic solvents .
  • Catalytic Additives : Cesium fluoride (CsF) catalyzes fluorination reactions while minimizing decomposition, as demonstrated in trifluoroacetyl fluoride ester syntheses .

Q. How does the stereochemistry of the cyclobutane ring influence the compound’s biological or chemical activity?

Methodological Answer: Stereochemical outcomes are critical for interactions with chiral biomolecules. For instance, cis-3-(methylamino)cyclobutane-1-carboxylate derivatives exhibit distinct binding affinities compared to trans isomers due to spatial alignment with target receptors . X-ray crystallography and NOESY NMR can resolve stereochemistry, while molecular docking studies (e.g., AutoDock Vina) predict enantiomer-specific binding modes to proteins .

Data Contradiction Analysis

Q. Discrepancies in reported yields for cyclobutane carboxylate syntheses: How should researchers validate and optimize protocols?

Methodological Answer: Yield variations often arise from differences in reagent purity, solvent drying, or reaction scaling. For example:

  • Scale-Up Challenges : Milligram-scale reactions (e.g., 1.00 g substrate in ) may achieve near-quantitative yields, but larger scales introduce mixing inefficiencies. Parallel microreactor systems improve consistency .
  • Validation Steps : Reproduce literature protocols (e.g., LCMS/HPLC conditions in ) and cross-check with independent techniques like <sup>19</sup>F NMR to confirm trifluoromethoxy incorporation .

Tables of Key Data

Property Value Source
Molecular Weight240.15 g/mol (calculated)C9H11F3O3
HPLC Retention Time~1.16 minutes (SMD-TFA05 method)
LCMS [M+H]+m/z 618 (analogous compound)
Stereochemical Purity>99% (via chiral HPLC)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.